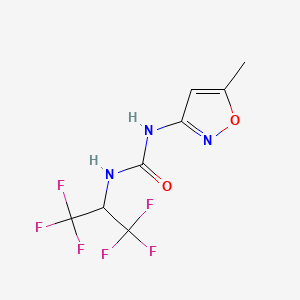![molecular formula C21H18ClN3O3S B11608262 (5E)-2-(4-chlorophenyl)-5-(3,4-diethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11608262.png)
(5E)-2-(4-chlorophenyl)-5-(3,4-diethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-2-(4-CHLOROPHENYL)-5-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a triazolo-thiazole core, which is a fused heterocyclic system, and is substituted with a chlorophenyl and a diethoxyphenyl group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
準備方法
The synthesis of (5E)-2-(4-CHLOROPHENYL)-5-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved by cyclization of appropriate hydrazine derivatives with carbon disulfide.
Formation of the Thiazole Ring: The triazole intermediate is then reacted with α-haloketones to form the thiazole ring.
Substitution Reactions: The chlorophenyl and diethoxyphenyl groups are introduced through nucleophilic substitution reactions.
Final Cyclization: The final step involves cyclization to form the fused triazolo-thiazole system.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
化学反応の分析
(5E)-2-(4-CHLOROPHENYL)-5-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various derivatives.
科学的研究の応用
(5E)-2-(4-CHLOROPHENYL)-5-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (5E)-2-(4-CHLOROPHENYL)-5-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell signaling, or induction of apoptosis in cancer cells.
類似化合物との比較
Similar compounds to (5E)-2-(4-CHLOROPHENYL)-5-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE include other triazolo-thiazole derivatives. These compounds share the fused heterocyclic core but differ in their substituents, leading to variations in their chemical and biological properties. Examples include:
- 2-(4-Chlorophenyl)-5-(phenylmethylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one
- 2-(4-Methylphenyl)-5-(3,4-dimethoxyphenylmethylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one
特性
分子式 |
C21H18ClN3O3S |
|---|---|
分子量 |
427.9 g/mol |
IUPAC名 |
(5E)-2-(4-chlorophenyl)-5-[(3,4-diethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H18ClN3O3S/c1-3-27-16-10-5-13(11-17(16)28-4-2)12-18-20(26)25-21(29-18)23-19(24-25)14-6-8-15(22)9-7-14/h5-12H,3-4H2,1-2H3/b18-12+ |
InChIキー |
NTDMTOCNWFQXKH-LDADJPATSA-N |
異性体SMILES |
CCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2)OCC |
正規SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-cyclohexyl-6-imino-13-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11608186.png)
![N-{4-[(1E)-1-(2-carbamothioylhydrazinylidene)ethyl]phenyl}-4-fluorobenzamide](/img/structure/B11608193.png)
![(2Z)-2-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11608204.png)
![1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one](/img/structure/B11608216.png)
![2-Methoxyethyl 6'-amino-5'-cyano-1-(2-methoxy-2-oxoethyl)-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11608222.png)
![[11-(4-tert-butylphenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone](/img/structure/B11608223.png)
![4-({4-[(Z)-(1-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11608228.png)
![2-[(4E)-4-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11608233.png)
![2-({[2-(Benzyloxy)ethyl][(5-chloro-1,3-dioxo-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)methyl]amino}methyl)-5-chloro-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione](/img/structure/B11608234.png)
![(3Z)-3-{2-[(4-chlorophenyl)(methyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}-7-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11608241.png)
![(6Z)-3-(benzylsulfanyl)-5-imino-6-({1-[2-(3-methoxyphenoxy)ethyl]-1H-pyrrol-2-yl}methylidene)-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one](/img/structure/B11608247.png)
![1-(4-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11608255.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dimethyl-1H-indol-1-yl)ethanone](/img/structure/B11608259.png)

